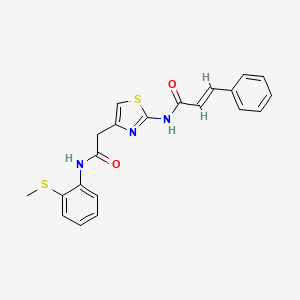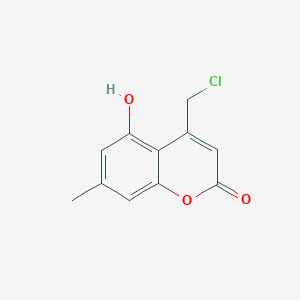
4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H9ClO3 and its molecular weight is 224.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
New Syntheses Based on 4-Hydroxy-2H-Chromen-2-Ones
Alkylation of 4-hydroxy-2H-chromen-2-ones, followed by treatment with various amines, has been explored, leading to the formation of novel compounds (Avetisyan et al., 2009).
Synthesis and Characterization of Polystyrene-Supported TBD Catalysts
This research includes the synthesis of Warfarin and its analogues using 4-hydroxycoumarin in Michael addition reactions, demonstrating the applicability of 4-hydroxy-2H-chromen-2-ones in catalyst development (Alonzi et al., 2014).
Biological Activity and Applications
Antimicrobial Activity
Novel 2H-chromene derivatives have shown remarkable antimicrobial activity against various bacteria and fungi, highlighting their potential in medicinal chemistry (El Azab et al., 2014).
Cytotoxic and Bactericidal Activities
Compounds derived from 7-hydroxy-4-methyl-2H-chromen-2-one have exhibited high cytotoxic and bactericidal activities, suggesting their use in developing new antibacterial agents (Khan et al., 2003).
Advanced Syntheses and Structural Analysis
Domino Reaction for Novel Heterocyclic Systems
The synthesis of 2H-pyrano-chromeno-thieno-pyridines demonstrates the complexity and versatility of reactions involving 4-chloromethyl-5-hydroxycoumarin in creating novel heterocyclic systems (Bondarenko et al., 2016).
Crystal Structure Analysis
Studies on the crystal structure of compounds derived from 4-hydroxy-2H-chromen-2-ones provide insights into the molecular configurations and potential applications in materials science (Manolov et al., 2008).
Propiedades
IUPAC Name |
4-(chloromethyl)-5-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-2-8(13)11-7(5-12)4-10(14)15-9(11)3-6/h2-4,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXNQQBFLSZEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2355089.png)
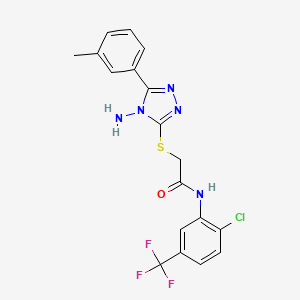
![7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2355092.png)
![1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2355093.png)
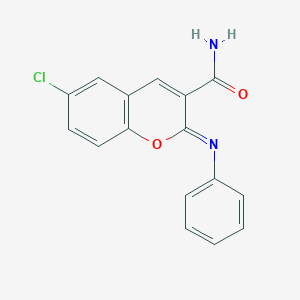
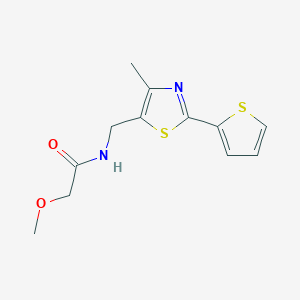
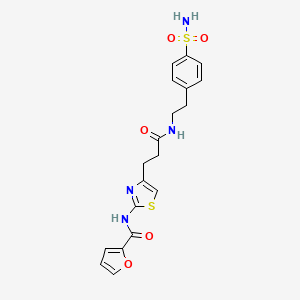
![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)
![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)
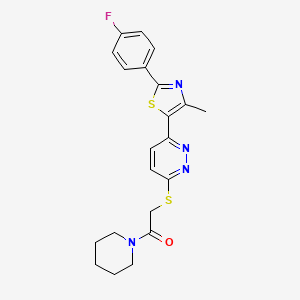
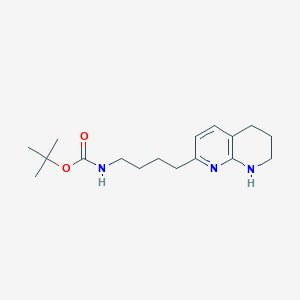
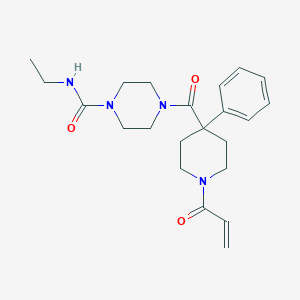
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355109.png)
